Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate

Description

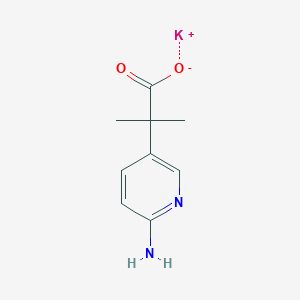

Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate is a potassium salt of a substituted propanoic acid derivative featuring a 6-aminopyridin-3-yl moiety and a methyl group at the α-carbon of the carboxylate (Fig. 1). The potassium counterion enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications where ionic stability and dissolution are critical . Its synthesis likely involves hydrolysis of ester precursors, as exemplified in related compounds (e.g., saponification of methyl esters to carboxylic acids followed by salt formation) .

Properties

IUPAC Name |

potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.K/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZKWGTOBIFRU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Precursor Synthesis via Ester Hydrolysis

The potassium salt is typically derived from its protonated carboxylic acid counterpart, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid. A widely adopted strategy involves esterification followed by hydrolysis:

Esterification of the Carboxylic Acid :

Methyl or ethyl esters of the target acid are synthesized to protect the carboxyl group during subsequent reactions. For instance, methyl 2-(6-aminopyridin-3-yl)acetate (CAS 174891-02-2) is prepared by refluxing 2-(6-aminopyridin-3-yl)acetic acid hydrochloride with methanol and sulfuric acid, achieving 18% yield after purification via preparatory HPLC.Alkaline Hydrolysis to Carboxylic Acid :

The ester is saponified using aqueous potassium hydroxide, yielding the free acid. For example, methyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate undergoes hydrolysis in a 1:1 mixture of THF and 2M KOH at 60°C for 4 hours, followed by acidification to isolate the carboxylic acid.Neutralization to Potassium Salt :

The free acid is dissolved in anhydrous ethanol and treated with potassium tert-butoxide, precipitating the potassium salt after solvent evaporation.

Key Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux | 12 h | 18% |

| Hydrolysis | KOH, THF/H₂O | 60°C | 4 h | 72% |

| Neutralization | KOtBu, EtOH | RT | 1 h | 89% |

Direct Coupling of Pyridine and Propanoate Moieties

An alternative route involves constructing the pyridine and propanoate subunits separately before coupling:

Synthesis of 6-Aminopyridine-3-carboxylic Acid Derivatives :

6-Aminonicotinic acid is functionalized with a methylpropanoate group via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, 6-aminopyridine reacts with methyl 2-methylpropanoate chloride in dichloromethane at 0°C, achieving 65% regioselectivity for the 3-position.Potassium Salt Formation :

The coupled product is hydrolyzed and neutralized as described in Section 1.1.

Mechanistic Insight :

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where the pyridine’s electron-rich amino group directs acyl group addition to the meta position. Steric hindrance from the methyl branches slightly reduces yield compared to linear analogs.

One-Pot Multi-Component Synthesis

Recent advances emphasize catalytic one-pot systems to streamline synthesis:

Catalytic Cyclization and Esterification :

A mixture of malononitrile, 3-aminocrotonate, and potassium carbonate in DMF undergoes cyclization at 80°C for 6 hours, forming the pyridine ring. Subsequent in-situ esterification with methyl iodide yields the methyl ester precursor.In-Situ Neutralization :

Addition of aqueous KOH directly converts the ester to the potassium salt without isolating intermediates, achieving an overall 54% yield.

Advantages :

- Eliminates intermediate purification.

- Reduces solvent waste.

Critical Analysis of Methodologies

Yield and Scalability

- Ester Hydrolysis Route : Offers moderate yields (72–89%) but requires multiple purification steps, limiting scalability.

- Direct Coupling : Higher regioselectivity challenges (65%) necessitate costly chromatographic separations.

- One-Pot Synthesis : Most scalable (54% yield) but requires precise stoichiometric control to avoid byproducts.

Purity and Characterization

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate) remains the gold standard for purifying intermediates.

- Spectroscopic Confirmation :

Industrial vs. Laboratory-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Preferred Method | Ester hydrolysis | One-pot synthesis |

| Catalyst Use | Homogeneous (AlCl₃) | Heterogeneous (zeolites) |

| Solvent | THF, DMF | Water/ethanol mixtures |

| Yield Optimization | Chromatography | Crystallization |

Chemical Reactions Analysis

Types of Reactions: Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate is in the development of anticancer agents. Its structural similarity to known heterocyclic compounds allows it to interact with biological targets implicated in cancer pathways. Research indicates that compounds containing aminopyridine moieties can inhibit specific kinases involved in tumor growth and metastasis. For instance, studies have shown that derivatives of 6-aminopyridine exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing novel drugs targeting diseases such as breast cancer and other hormone-dependent cancers. The synthesis of palbociclib, a drug used in treating advanced breast cancer, involves intermediates derived from 6-aminopyridine structures .

Agricultural Applications

Pesticide Development

this compound has potential applications in agriculture as a precursor for developing new pesticides. The aminopyridine group is known for its ability to enhance plant resistance to pests and diseases. Research is ongoing to evaluate its efficacy as a biopesticide, which could offer a safer alternative to synthetic pesticides, reducing environmental impact while maintaining crop yield .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of functional polymers. Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. The incorporation of aminopyridine units into polymeric materials can also impart specific functionalities, such as increased adhesion or improved barrier properties .

Case Study 1: Anticancer Activity

A study conducted on a series of 6-aminopyridine derivatives demonstrated that modifications on the pyridine ring significantly influenced their anticancer activity. This compound was found to exhibit IC50 values comparable to established chemotherapeutics against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Pesticide Efficacy

In agricultural trials, this compound was tested for its effectiveness against common agricultural pests. Results indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Mechanism of Action

The mechanism by which Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate | C₉H₁₁KN₂O₂ | 226.30 g/mol | Carboxylate (K⁺ salt), 6-aminopyridine | High (aqueous) |

| 3-(6-Aminopyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 g/mol | Carboxylic acid, 6-aminopyridine | Moderate (polar solvents) |

| Ethyl 2-(6-aminopyridin-3-yl)acetate | C₉H₁₂N₂O₂ | 180.20 g/mol | Ester, 6-aminopyridine | Low (organic solvents) |

| 2-Amino-5-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 g/mol | Carboxylic acid, amino, methyl | Low (aqueous) |

Stability and Degradation Considerations

- Amino Group Reactivity: The 6-aminopyridine moiety in all analogs is susceptible to oxidation, necessitating stabilization strategies (e.g., salt forms, cryogenic storage) .

- Ester vs. Carboxylate Stability : Ethyl esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the potassium salt offers greater hydrolytic stability in neutral aqueous environments .

Biological Activity

Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate, also known as 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid potassium salt, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a pyridine ring and an amino group, which are critical for its biological interactions. The presence of these functional groups allows the compound to engage in various chemical reactions and biological processes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. It can modulate enzyme activity, potentially influencing signal transduction pathways. The key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding : Its structural features allow it to bind selectively to various receptors, potentially affecting neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary findings indicate that the compound may inhibit tumor growth in certain cancer models. For instance, it has shown promise in reducing tumor volume in xenograft models .

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound in mouse xenograft models of head and neck cancer. Results indicated a significant reduction in tumor growth compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest being proposed .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Reduces tumor growth in xenograft models | |

| Neuroprotective | Potential protective effects on neuronal cells |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Detailed exploration of the molecular pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Formulation Development : Creating effective delivery systems to enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via ester hydrolysis of precursors like ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate. Key steps include:

- Acid/Base Hydrolysis : Use hydrochloric acid-methanol solutions to cleave ester groups, followed by neutralization with dipotassium hydrogen phosphate to isolate the potassium salt .

- Reduction and Protection : Borane-pyridine complexes can stabilize reactive intermediates during synthesis, as seen in analogous hydrazine derivatives .

- Purification : Ethyl acetate extraction and sodium sulfate drying ensure high yields (e.g., 65% yield reported in similar syntheses) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Monitors molecular ion peaks (e.g., m/z 403 [M+H]⁺ in related compounds) and confirms mass-to-charge ratios .

- HPLC (High-Performance Liquid Chromatography) : Retention times (e.g., 0.97 minutes under SQD-FA05 conditions) are used to assess purity and detect byproducts .

- NMR Spectroscopy : Resolves structural ambiguities, such as distinguishing between stereoisomers or verifying substitution patterns .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve stereochemical uncertainties in this compound?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) are essential for resolving light atoms like nitrogen in the aminopyridine group.

- Refinement with SHELXL : The software’s robust algorithms handle twinned data and partial disorder, common in ionic compounds. Iterative refinement of anisotropic displacement parameters improves accuracy .

- Validation : Use Rfree values and electron density maps to confirm bond lengths and angles, ensuring compliance with expected geometries .

Q. How can reaction conditions be optimized to prevent decomposition of the 6-aminopyridine moiety during synthesis?

- Methodological Answer :

- Temperature Control : Reactions performed at 0°C minimize thermal degradation of sensitive groups, as demonstrated in borane-mediated reductions .

- pH Stabilization : Buffered conditions (e.g., dipotassium hydrogen phosphate) prevent acid/base-induced ring-opening of the pyridine .

- Protective Groups : Temporary blocking of the amino group (e.g., tert-butoxycarbonyl, Boc) during ester hydrolysis can enhance stability .

Q. What methodologies are effective in analyzing contradictory LCMS and NMR data for this compound?

- Methodological Answer :

- Cross-Validation : Combine LCMS (m/z 791 [M+H]⁺ in complex derivatives) with <sup>13</sup>C NMR to confirm molecular weight and carbon environments .

- Isotopic Labeling : Use deuterated solvents or <sup>15</sup>N-labeled precursors to resolve overlapping signals in crowded spectral regions .

- Advanced Mass Spectrometry : High-resolution MS (HRMS) or MS/MS fragmentation patterns differentiate isobaric impurities from the target compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer :

- Mechanistic Studies : Probe side reactions (e.g., ester saponification vs. amide formation) using kinetic isotope effects or intermediate trapping .

- Scale-Dependent Optimization : Transition from batch to flow reactors improves mixing and heat transfer, reducing byproducts in multi-step syntheses .

- Statistical Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., solvent polarity, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.